9H-Xanthen-9-amine

Overview

Description

Synthesis Analysis

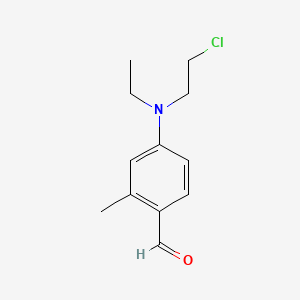

The synthesis of 9H-Xanthen-9-amine involves the preparation of a series of 9H-xanthen-9-amines with a wide variety of nitrogen substituents at C-9 . These substituents include acetamidine, imidate, pyrimidine, thiazoline, quinuclidine, 2-hydrazinopyridine, aminopiperidine, aminoalkylimidazole, and aminoalkylpyridine moieties .Molecular Structure Analysis

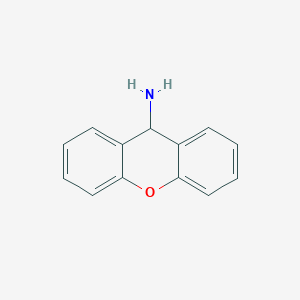

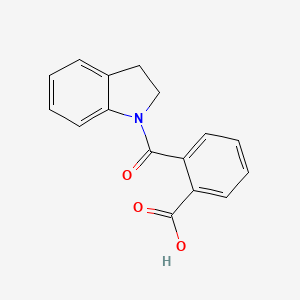

The molecular formula of 9H-Xanthen-9-amine is C13H11NO . The compound has a molecular weight of 197.23 g/mol . The InChIKey, a unique identifier for the compound, is OTTYHRLXKGOXLY-UHFFFAOYSA-N .Physical And Chemical Properties Analysis

The physical and chemical properties of 9H-Xanthen-9-amine include a molecular weight of 197.23 g/mol, a XLogP3 value of 1.6, a hydrogen bond donor count of 1, and a hydrogen bond acceptor count of 2 . The compound also has a rotatable bond count of 0, an exact mass of 197.084063974 g/mol, and a monoisotopic mass of 197.084063974 g/mol .Scientific Research Applications

Synthetic Strategies for Xanthone Derivatives

Many xanthone structures, including 9H-Xanthen-9-amine, show promising biological activities. Accordingly, a breadth of synthetic strategies toward xanthone derivatives have been developed . These methods have been published from 2013 to 2019, and detail the biological activities of key xanthone structures .

Biological Activities

Xanthones, including 9H-Xanthen-9-amine, possess a multitude of biological activities. These include α-glucosidase inhibition, anti-cancer activities, anti-Alzheimer activities, and anti-inflammatory activities . The isolation of xanthone natural products and the synthesis of new xanthones have both received extensive effort .

Anti-Inflammatory and Antioxidant Activities

Xanthones, owning a unique 9H-xanthen-9-one scaffold, are endowed with a large diversity of medical applications, including antioxidant and anti-inflammatory activities . Their core accommodates a vast variety of substituents at different positions .

Nrf2 Modulation

Xanthones and their derivatives, including 9H-Xanthen-9-amine, have been found to counteract oxidative stress via Nrf2 modulation in inflamed human macrophages . This suggests a potential application in the treatment of conditions related to oxidative stress and inflammation .

Bioactivities

Xanthones are important O-heteroaromatic tricyclic molecules exhibiting a wide range of bioactivities . This makes them a showcase to highlight the recent techniques and strategies in organic synthesis towards lead discovery and optimization .

Drug Discovery and Optimization

The unique structure and diverse biological activities of xanthones make them promising candidates for drug discovery and optimization . Their potential in this field is still being explored, and further investigations are needed to improve their potential clinical outcomes .

Future Directions

Mechanism of Action

Target of Action

9H-Xanthen-9-amine, a member of the xanthone family, is known to interact with various biological targets. Xanthones are known to possess a wide range of pharmacological activities, including antioxidant and anti-inflammatory activities . .

Mode of Action

Xanthones, in general, are known to modulate the nrf2 (nuclear factor erythroid-derived 2-like 2) pathway, which plays a crucial role in cellular response to oxidative stress and inflammation . The unique 9H-xanthen-9-one scaffold of xanthones allows them to accommodate a vast variety of substituents at different positions, modulating several biological responses .

Biochemical Pathways

The biosynthesis of xanthones in plants involves the shikimate and the acetate pathways . The pathway initially involves the shikimate pathway, either through L-phenylalanine-dependent or -independent pathway, that later forms an intermediate benzophenone, 2,3′,4,6-tetrahydroxybenzophenone . This is followed by a regioselective intramolecular mediated oxidative coupling to form xanthone ring compounds .

Result of Action

Xanthones are known to counteract oxidative stress via nrf2 modulation in inflamed human macrophages . They enhance the Nrf2 translocation, confirming a tight relationship between the xanthone scaffold and the Nrf2 activation as a sign of intracellular cell response towards oxidative stress and inflammation .

Action Environment

It is known that the synthesis and biological activities of xanthones can be influenced by various factors, including the presence of other compounds, ph, temperature, and light .

properties

IUPAC Name |

9H-xanthen-9-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11NO/c14-13-9-5-1-3-7-11(9)15-12-8-4-2-6-10(12)13/h1-8,13H,14H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OTTYHRLXKGOXLY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C3O2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60345186 | |

| Record name | 9H-Xanthen-9-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60345186 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

197.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

35598-63-1 | |

| Record name | 9H-Xanthen-9-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60345186 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 9H-Xanthen-9-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5,6-Dihydro-4H-cyclopenta[d][1,3]thiazole](/img/structure/B1361107.png)